{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including functional group transformations , esterification , and carbonylation . Researchers have employed various methods to access this molecule, such as Pd-catalyzed oxidative Heck reactions , intramolecular C-H amidation sequences , and copper-mediated ligandless aerobic fluoroalkylation . These synthetic routes are crucial for obtaining sufficient quantities for further investigation .
Molecular Structure Analysis
The molecular formula of this compound is C~18~H~16~O~6~ . It consists of a pyrrolidine ring , a phenyl group , and an ester functionality . The methoxycarbonyl and carbamoyl moieties contribute to its overall structure. Crystallographic studies reveal the precise arrangement of atoms, including hydrogen bonding patterns and inversion dimers .
Chemical Reactions Analysis
- Suzuki-Miyaura Coupling : The compound participates in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds. This synthetic strategy is valuable for diversifying its derivatives .
- Copper-Catalyzed Nitration : Researchers have explored its reactivity in copper-catalyzed nitration processes, yielding functionalized products .
- One-Pot Ipso-Nitration : A convenient one-pot method allows for the ipso-nitration of arylboronic acids, including our compound .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-15-3-5-16(6-4-15)12-25-13-18(11-21(25)27)23(29)31-14-20(26)24-19-9-7-17(8-10-19)22(28)30-2/h3-10,18H,11-14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPFSARDSHTPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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